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molecular formula C14H16N2O2 B1625934 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile CAS No. 79421-39-9

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile

Cat. No. B1625934
M. Wt: 244.29 g/mol
InChI Key: FGMYNGSWRAOYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541505B1

Procedure details

To 4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-benzonitrile (460 mg, 1.88 mmol, reference example 117) dissolved in THF (2 mL) was added 10% H2SO4 (4 mL) and the reaction was stirred for 24 h at room temperature. TLC (40% EtOAc in hexanes) shows a small amount of starting material, but mainly a more polar product. The reaction was diluted with water, extracted with dichloromethane (3×), washed with saturated aqueous NaCl solution, dried with Na2SO4, filtered and evaporated. The crude product was chromatographed on silica gel (20-40% EtOAc in hexanes) to afford the title compound (315 mg, 84%). 1H NMR (CDCl3): δ 7.52 (d, 2H), 6.88 (d, 2H), 3.72 (t, 4H), 2.57 (t, 4H). MS (ion spray) m/z 200 (M+).
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][N:8]([C:11]3[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=3)[CH2:7][CH2:6]2)[O:4]CC1.OS(O)(=O)=O.CCOC(C)=O>C1COCC1.O>[O:4]=[C:5]1[CH2:6][CH2:7][N:8]([C:11]2[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][CH:12]=2)[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
O1CCOC12CCN(CC2)C2=CC=C(C#N)C=C2
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 24 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×)
WASH
Type
WASH
Details
washed with saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (20-40% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1CCN(CC1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 315 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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